tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate
Description
tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a sulfonamide linkage and a 3-methoxycarbonylphenyl substituent. Such compounds are commonly used as intermediates in medicinal chemistry for their ability to modulate pharmacokinetic properties and act as protease inhibitors or receptor antagonists. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(22)20-10-8-14(9-11-20)19-27(23,24)15-7-5-6-13(12-15)16(21)25-4/h5-7,12,14,19H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWQNVUHOGVWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the tert-butyl group and the sulfonylamino group. The methoxycarbonylphenyl group is introduced through a coupling reaction, often using reagents such as boron compounds in Suzuki–Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylamino group can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonylamino group can form hydrogen bonds with target proteins, while the methoxycarbonylphenyl group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate with analogous Boc-protected piperidine derivatives from the evidence. Key differences in substituents, molecular weight, and reactivity are highlighted:
Key Observations:
Substituent Effects on Reactivity: The sulfonamide group in the target compound is electron-withdrawing, which may reduce nucleophilicity at the piperidine nitrogen compared to alkyl-substituted analogs (e.g., 4-methylpentyl in ).
Synthetic Yields: High yields (e.g., 86% for ) are achievable for alkyl-substituted Boc-piperidines via straightforward coupling reactions.
Spectroscopic Trends :
- ¹H NMR signals for piperidine CH₂ groups in Boc-protected derivatives typically appear between δ 3.70–4.00 (). The sulfonamide NH proton in the target compound would likely resonate downfield (δ 7.0–8.0) due to electron withdrawal.
Safety and Handling :
- Sulfonamide-containing compounds may pose higher toxicity risks compared to alkyl or aryl analogs. For example, related compounds () require precautions such as glovebox use and respiratory protection.
Research Implications and Limitations
Key gaps include:
Biological Activity
tert-butyl 4-[(3-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its synthesis, pharmacological properties, and biological mechanisms.
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O6S
- Molecular Weight : 398.47 g/mol
- CAS Number : 53255873
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the sulfonamide group. A common synthetic route includes:
- Formation of the piperidine base .
- Introduction of the sulfonamide moiety via reaction with appropriate sulfonyl chlorides.
- Esterification to introduce the tert-butyl carboxylate group.
The biological activity of this compound is primarily attributed to its structural components:
- The sulfonamide group is known for its role in enzyme inhibition, particularly in targeting carbonic anhydrase and other sulfonamide-sensitive enzymes.
- The piperidine ring enhances membrane permeability, allowing the compound to interact effectively with central nervous system targets.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways, potentially affecting glucose metabolism. |
| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation. |
Case Studies
- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound showed significant inhibition of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The IC50 values indicated a strong binding affinity compared to standard inhibitors .
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a chemotherapeutic agent .
- GPR119 Agonism : Recent research highlighted that related compounds with similar structures demonstrated agonistic activity on GPR119, a receptor involved in glucose homeostasis and insulin secretion. This suggests therapeutic potential for type 2 diabetes management .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
